

Spectroscopic Profile of Diethyl 3,4-furandicarboxylate: A Technical Guide

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Compound of Interest

Compound Name: Diethyl 3,4-furandicarboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Diethyl 3,4-furandicarboxylate**, a key heterocyclic compound with applications in organic synthesis and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols for the acquisition of such data.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **Diethyl 3,4-furandicarboxylate**.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H	8.03	Singlet	-	H-2, H-5 (Furan ring protons)
^1H	4.34	Quartet	7.1	-CH ₂ - (Ethyl group)
^1H	1.36	Triplet	7.1	-CH ₃ (Ethyl group)
^{13}C	162.5	-	-	C=O (Ester carbonyl)
^{13}C	148.9	-	-	C-2, C-5 (Furan ring carbons)
^{13}C	121.2	-	-	C-3, C-4 (Furan ring carbons)
^{13}C	61.4	-	-	-CH ₂ - (Ethyl group)
^{13}C	14.2	-	-	-CH ₃ (Ethyl group)

Note: NMR data is typically recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.

Table 2: Infrared (IR) Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Vibrational Mode
~2980	Medium	C-H stretch (Aliphatic)
~1720	Strong	C=O stretch (Ester)
~1590	Medium	C=C stretch (Furan ring)
~1250	Strong	C-O stretch (Ester)

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
212	High	[M] ⁺ (Molecular ion)
183	Moderate	[M - C ₂ H ₅] ⁺
167	High	[M - OC ₂ H ₅] ⁺
139	Moderate	[M - COOC ₂ H ₅] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- **Sample Preparation:** A solution of **Diethyl 3,4-furandicarboxylate** (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- **¹H NMR Acquisition:**
 - The spectrometer is tuned to the proton frequency.
 - A standard single-pulse experiment is performed.
 - Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

- A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - The spectrometer is tuned to the carbon-13 frequency.
 - A proton-decoupled experiment (e.g., using a Waltz-16 decoupling sequence) is performed to simplify the spectrum and enhance signal intensity.
 - Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.
 - A larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: As **Diethyl 3,4-furandicarboxylate** is a liquid at room temperature, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a uniform thin film.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean salt plates is recorded first to subtract any atmospheric and instrumental interferences.

- The sample (sandwiched between the plates) is then placed in the sample holder.
- The spectrum is typically recorded in the range of 4000-400 cm^{-1} .
- An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

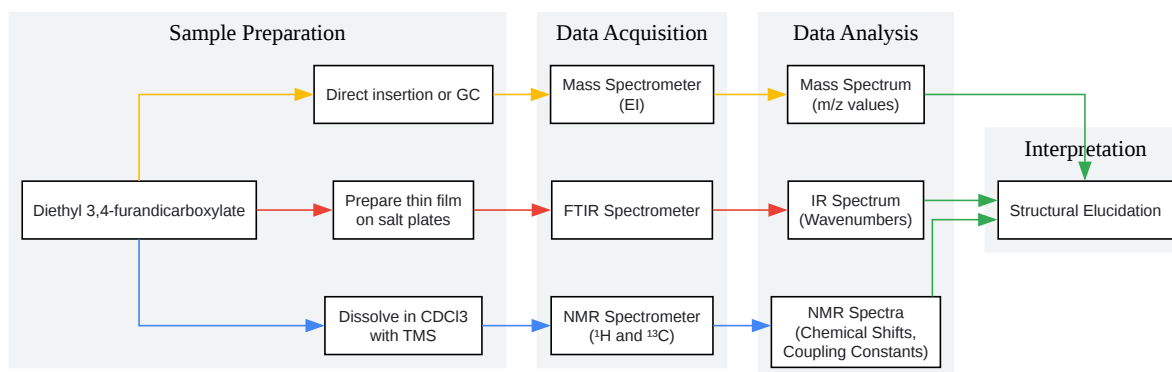
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for pure samples.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z .

Mandatory Visualizations

To aid in the understanding of the experimental workflow, the following diagram illustrates the general process of spectroscopic analysis.



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Caption: Workflow for the spectroscopic analysis of **Diethyl 3,4-furandicarboxylate**.

This guide serves as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of **Diethyl 3,4-furandicarboxylate**. The provided data and protocols are intended to facilitate accurate and reproducible scientific investigation.

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